5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolone core substituted with fluorophenyl, hydroxy, and methylbenzoyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 4-methylbenzoyl chloride in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrrolone compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of diol derivatives.
Substitution: Formation of substituted pyrrolone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and methylbenzoyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential anticancer activity.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: A compound with antimicrobial properties.
Uniqueness
5-(4-Fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern on the pyrrolone core, which imparts distinct chemical and biological properties. Its combination of fluorophenyl and methylbenzoyl groups is not commonly found in similar compounds, making it a valuable molecule for further research and development .
Properties
Molecular Formula |
C18H14FNO3 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H14FNO3/c1-10-2-4-12(5-3-10)16(21)14-15(20-18(23)17(14)22)11-6-8-13(19)9-7-11/h2-9,15,21H,1H3,(H,20,23)/b16-14+ |
InChI Key |
LFLKHWYNEJGCIP-JQIJEIRASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(NC(=O)C2=O)C3=CC=C(C=C3)F)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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